2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyridazinyl and pyridinyl moiety connected via a sulfanyl linkage to an acetamide group
Properties
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS/c19-18(20,21)13-3-5-14(6-4-13)23-16(26)11-27-17-8-7-15(24-25-17)12-2-1-9-22-10-12/h1-10H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYVGJLUCDRZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . This method provides concise access to the pyridazinone derivatives, which are then further functionalized to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition or activation of key proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and its derivatives share structural similarities and exhibit a wide range of biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring are also similar and are widely used in medicinal chemistry.
Uniqueness
What sets 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide apart is its unique combination of pyridazinyl and pyridinyl moieties connected via a sulfanyl linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , indicating the presence of several functional groups that contribute to its biological properties. The key structural components include:
- Pyridazinyl Ring : Known for its role in enhancing pharmacological properties.
- Pyridinyl Group : Often associated with antibacterial and anticancer activities.
- Sulfanyl Group : Contributes to the compound's reactivity and interaction with biological targets.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
Antibacterial Properties
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. While specific data on this compound's antibacterial efficacy is limited, the presence of the pyridazinyl sulfanyl moiety indicates a potential for similar activity.
Anticancer Activity
Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing pyridazine rings have demonstrated cytotoxic effects on several cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis .
The exact mechanism by which 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : It might interact with various receptors, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
-
Antibacterial Activity Study :
- A study focusing on related pyridazinyl compounds demonstrated their effectiveness against E. coli, suggesting that similar structures could be explored for developing new antibacterial agents.
- Anticancer Activity Research :
Data Table: Comparison of Biological Activities
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 0–5°C during amidation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for >95% purity .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify regiochemistry of the pyridazine and pyridinyl groups (e.g., aromatic proton signals at δ 7.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 421.0925) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) and monitor degradation under stress conditions .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) and use positive controls (e.g., doxorubicin for cytotoxicity) .
- Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation in cell culture media .
- Target Selectivity : Perform kinase profiling or competitive binding assays to validate specificity for reported targets (e.g., EGFR vs. VEGFR) .
Case Study : Discrepancies in IC values against cancer cell lines may reflect differences in cell passage numbers or culture conditions. Replicate experiments across 3+ independent labs to confirm trends .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?
Methodological Answer:
- Core Modifications :
- Side-Chain Optimization :
- Introduce alkyl spacers (e.g., -CHCH-) between the sulfanyl and acetamide groups to enhance conformational flexibility .
- Biological Testing :
- Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with cellular uptake .
Basic: How should stability studies be designed to evaluate this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; trifluoromethyl groups enhance stability in acidic environments .
- Thermal Stability : Store lyophilized samples at -20°C and assess decomposition after 6 months using DSC (melting point >180°C indicates stability) .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; sulfanyl groups may oxidize, requiring amber vials for long-term storage .
Advanced: How can computational modeling guide the design of derivatives with improved target binding?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding poses with kinases (e.g., PDB ID 4HJO). Focus on hydrogen bonding between the acetamide carbonyl and kinase hinge regions .
- Molecular Dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess stability of the trifluoromethyl-phenyl interaction in hydrophobic pockets .
- QSAR Models : Train models with descriptors like polar surface area (PSA) and molar refractivity to predict IC values against cancer targets .
Advanced: What experimental approaches validate the mechanism of action in disease models?
Methodological Answer:
- Gene Knockdown : Use siRNA to silence putative targets (e.g., EGFR) in cell lines. Rescue experiments with overexpressed targets confirm on-mechanism activity .
- Biomarker Analysis : Quantify phosphorylation of downstream effectors (e.g., ERK1/2) via Western blot after treatment .
- In Vivo Efficacy : Administer 10–50 mg/kg daily in xenograft models (e.g., HCT-116 colorectal cancer). Monitor tumor volume and perform immunohistochemistry for apoptosis markers (caspase-3) .
Basic: How to address low yields in the final amidation step during synthesis?
Methodological Answer:
- Coupling Agent Optimization : Replace DCC with HATU or PyBOP to reduce racemization .
- Base Selection : Use DIEA instead of TEA for better solubility in DMF .
- Microwave-Assisted Synthesis : Conduct reactions at 80°C for 10 minutes to accelerate kinetics (yield increase from 45% to 72%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
